2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone
Overview
Description
Preparation Methods
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves several steps. One common method includes the reaction of 4-benzylpiperazine with 2-bromo-1-(4-fluorophenyl)ethanone under specific conditions to form the intermediate product. This intermediate is then reacted with 6-chloropyridazin-3(2H)-one to yield the final compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures.
Chemical Reactions Analysis
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown that the compound may have potential therapeutic applications in treating various diseases.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound has similar structural features and is also used as a corrosion inhibitor.
2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one: This compound has been studied for its antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-8-6-19(7-9-20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZFPRVRCFVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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